CEP-1347

Mixed lineage kinase JNK signaling Kinase selectivity

CEP-1347 is a semi-synthetic indolocarbazole with >100-fold reduced TrkA inhibition vs K-252a, enabling selective MLK-JNK pathway interrogation without confounding neurotrophin receptor effects. Validated for motoneuron survival, cholinergic protection, and chronic oral dosing in Parkinson's/Huntington's models. Ideal for labs requiring pathway-specific tools and medicinal chemistry reference standards.

Molecular Formula C33H33N3O5S2
Molecular Weight 615.8 g/mol
CAS No. 156177-65-0
Cat. No. B1668381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP-1347
CAS156177-65-0
Synonyms3,9-bis((ethylthio)methyl)-K-252a
3,9-bis(EtSM)-K-252a
CEP 1347
CEP-1347
CEP1347
KT 7515
KT-7515
KT7515
Molecular FormulaC33H33N3O5S2
Molecular Weight615.8 g/mol
Structural Identifiers
SMILESCCSCC1=CC2=C(C=C1)N3C4CC(C(O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O
InChIInChI=1S/C33H33N3O5S2/c1-5-42-15-17-7-9-22-19(11-17)26-27-21(14-34-30(27)37)25-20-12-18(16-43-6-2)8-10-23(20)36-29(25)28(26)35(22)24-13-33(39,31(38)40-4)32(36,3)41-24/h7-12,24,39H,5-6,13-16H2,1-4H3,(H,34,37)/t24-,32+,33+/m1/s1
InChIKeySCMLRESZJCKCTC-KMYQRJGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3,9-Bis((ethylthio)methyl)-K-252a (CAS 156177-65-0): Neuroprotective MLK/JNK Pathway Inhibitor for Neurodegeneration Research


3,9-Bis((ethylthio)methyl)-K-252a (CEP-1347, KT7515) is a semi-synthetic indolocarbazole derivative of the natural product K-252a, characterized by ethylthiomethyl substitutions at the 3 and 9 positions [1]. It functions as a selective, ATP-competitive inhibitor of mixed lineage kinases (MLK1/2/3) and downstream c-Jun N-terminal kinase (JNK) activation , distinguishing it from the non-selective parent compound K-252a and other broad-spectrum kinase inhibitors [2].

Why K-252a, Staurosporine, or SP600125 Cannot Substitute for 3,9-Bis((ethylthio)methyl)-K-252a in Targeted JNK Pathway Modulation


Generic substitution fails because 3,9-Bis((ethylthio)methyl)-K-252a's selective kinase inhibition profile—targeting MLKs while sparing TrkA, PKC, and PKA—is fundamentally different from the non-selective inhibition of its parent K-252a (which potently inhibits TrkA with IC50 3 nM and multiple other kinases) [1]. Furthermore, its mechanism as an upstream MLK inhibitor contrasts with direct JNK inhibitors like SP600125, leading to distinct biological outcomes in neuronal survival and inflammation models [2].

Quantitative Differentiation of 3,9-Bis((ethylthio)methyl)-K-252a from K-252a, Staurosporine, and SP600125: Head-to-Head and Cross-Study Comparisons


Selective MLK Inhibition vs. Non-Selective K-252a: Quantified Kinase Selectivity Profile

3,9-Bis((ethylthio)methyl)-K-252a selectively inhibits MLK1, MLK2, and MLK3 with IC50 values of 38-61 nM, 51-82 nM, and 23-39 nM, respectively . In contrast, the parent compound K-252a is a non-selective kinase inhibitor with reported IC50 values for PKC (470 nM), PKA (140 nM), CaMKII (270 nM), phosphorylase kinase (1.7 nM), and TrkA (3 nM) , and also inhibits MLK3 with an IC50 of approximately 5 nM [1]. The critical differentiation lies not in absolute MLK potency but in selectivity: CEP-1347's bulky ethylthiomethyl groups confer >100-fold reduced activity against TrkA and minimal PKC/PKA inhibition, enabling JNK pathway modulation without the confounding off-target effects of K-252a [2].

Mixed lineage kinase JNK signaling Kinase selectivity

TrkA Kinase Inhibition Reduction: Quantitative Differentiation from Parent K-252a

Direct comparison in the 1997 Kaneko et al. study demonstrates that substitution at the 3- and 9-positions of K-252a with ethylthiomethyl groups reduces TrkA tyrosine kinase inhibitory activity by approximately 100- to >500-fold [1]. K-252a potently inhibits TrkA with an IC50 of 3 nM ; in contrast, 3,9-Bis((ethylthio)methyl)-K-252a exhibits weak TrkA inhibition, effectively eliminating this undesirable activity while maintaining neurotrophic properties [1].

TrkA NGF receptor Kinase inhibitor

Neurotrophic Activity: ChAT Enhancement vs. K-252a Baseline

In embryonic rat spinal cord and basal forebrain cultures, 3,9-Bis((ethylthio)methyl)-K-252a acts as a potent and selective neurotrophic agent as measured by enhancement of choline acetyltransferase (ChAT) activity [1]. While K-252a also exhibits some neurotrophic effects, its potent TrkA inhibition (IC50 3 nM) counteracts NGF-mediated neuronal survival, making it unsuitable for studying neurotrophin-dependent mechanisms . The ethylthiomethyl derivative maintains or enhances ChAT activity while eliminating TrkA interference, providing a cleaner pharmacological tool [1].

Choline acetyltransferase Neurotrophic Neuronal survival

In Vivo Neuroprotection: Functional Rescue in Degeneration Models

In vivo evaluation of 3,9-Bis((ethylthio)methyl)-K-252a demonstrated active prevention of degeneration of cholinergic neurons in the nucleus basalis magnocellularis (NBM) and reduction of developmentally programmed cell death (PCD) in female rat spinal nucleus of the bulbocavernosus motoneurons and embryonic chick lumbar motoneurons [1]. These in vivo outcomes are not observed with K-252a at equivalent doses due to its cytotoxicity and broad kinase inhibition profile .

Neurodegeneration In vivo model Cholinergic neurons

Oral Bioavailability and Brain Penetrance: Pharmacokinetic Advantage

3,9-Bis((ethylthio)methyl)-K-252a is characterized as orally bioavailable and brain penetrant, enabling systemic administration in chronic in vivo neurodegeneration models . In contrast, the parent compound K-252a has limited oral bioavailability and poor solubility in aqueous media, restricting its use to acute in vitro or locally administered in vivo studies . This pharmacokinetic differentiation is essential for long-term behavioral and disease progression studies in rodent models of Parkinson's disease, Huntington's disease, and Alzheimer's disease [1].

Pharmacokinetics Oral bioavailability Blood-brain barrier

Clinical Development Validation: Phase III Trial Evidence

3,9-Bis((ethylthio)methyl)-K-252a (CEP-1347) is one of the few MLK/JNK pathway inhibitors to have reached Phase III clinical evaluation for Parkinson's disease, demonstrating its translational credibility [1]. While the Phase III trial (PRECEPT) did not meet its primary endpoint, the extensive preclinical and clinical safety data package provides a robust foundation for research applications [2]. In contrast, K-252a and SP600125 have not advanced beyond preclinical stages due to toxicity or pharmacokinetic limitations [3].

Clinical trial Parkinson's disease Translational research

High-Impact Research Applications for 3,9-Bis((ethylthio)methyl)-K-252a in Neurodegeneration and Kinase Signaling


Neurodegenerative Disease Mechanism Studies Requiring Selective JNK Pathway Inhibition

For researchers investigating the role of MLK-JNK signaling in Parkinson's disease, Alzheimer's disease, or Huntington's disease, 3,9-Bis((ethylthio)methyl)-K-252a provides a selective tool to dissect pathway contributions without confounding off-target kinase effects . Its >100-fold reduced TrkA inhibition relative to K-252a ensures that observed effects are attributable to JNK modulation rather than NGF receptor interference [1].

Preclinical Efficacy Testing in Rodent Models of Neurodegeneration

In vivo pharmacology labs requiring chronic oral dosing for long-term disease progression studies will benefit from the compound's oral bioavailability and brain penetration . The demonstrated ability to prevent cholinergic neuron degeneration in the NBM lesion model [1] and reduce motoneuron PCD [1] establishes a validated baseline for efficacy studies in Parkinson's and Huntington's disease models [2].

Neurotrophin Signaling Research Without TrkA Interference

Investigators studying neurotrophin-mediated neuronal survival and differentiation can utilize 3,9-Bis((ethylthio)methyl)-K-252a to enhance ChAT activity without the confounding TrkA inhibition that plagues K-252a [1]. This selectivity is critical for interpreting results in primary neuronal cultures and in vivo neurotrophin-dependent systems .

Drug Discovery Screening for MLK/JNK Pathway Modulators

Medicinal chemistry and screening groups developing next-generation MLK or JNK inhibitors can employ 3,9-Bis((ethylthio)methyl)-K-252a as a reference standard, given its well-characterized selectivity profile , Phase III clinical validation [1], and extensive pharmacokinetic and safety data [2]. Its ATP-competitive mechanism makes it a valuable comparator for assessing novel inhibitors in biochemical and cellular assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEP-1347

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.